4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Overview
Description
Scientific Research Applications
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
The synthesis of 5-carboxylic acids from various trifluoromethyl-substituted pyrimidines has been studied. One method involves the halogen/metal permutation of 4,5-dibromo-6-(trifluoromethyl)pyrimidine and 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine, followed by carboxylation (Schlosser, Lefebvre, & Ondi, 2006).
Synthesis of Trifluoromethylated Analogues
4-(Trifluoromethyl)pyrimidin-2(1H)-ones have been used to synthesize new trifluoromethylated 4,5-dihydroorotic acid analogues. This involves a Michael-like hydrocyanation process, leading to the formation of various enantiopure forms and esters of these analogues (Sukach et al., 2015).
Inorganic Crystal Engineering
In the field of inorganic crystal engineering, ligands such as 4- and 5-carboxylic acid pyrimidine have been synthesized. These ligands show robust and reliable coordination modes, demonstrating their utility in the formation of coordination complexes (Aakeröy, Desper, Levin, & Valdés-Martínez, 2006).
Postsynthetic Modification of Oligonucleotides
Research into postsynthetic modification of oligonucleotides containing 2′-deoxy-5-trifluoromethyluridine and 2′-deoxy-5-trifluoromethylcytidine has been conducted. This involves converting the trifluoromethyl group into various carboxylic acid equivalents (Ito, Yamamoto, & Hari, 2019).
3-(Polyfluoroacyl)chromones and Analogues
Studies on 3-(polyfluoroacyl)chromones and their hetero analogues have elaborated preparative access to diverse 5-salicyloyl-4-(polyfluoroalkyl)pyrimidines. These compounds serve as substrates for synthesizing 4-(polyfluoroalkyl)pyrimidine-5-carboxylic acids or pyrimidines with a benzofuran-3-yl substituent (Kotljarov et al., 2009).
properties
IUPAC Name |
4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)4-3(5(12)13)1-10-2-11-4/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHVVOYDDRBQRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469353 | |
Record name | 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
CAS RN |
220880-12-6 | |
Record name | 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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